6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrazolo[3,4-b]pyridine core, which is substituted with phenyl, trifluoromethyl, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with various substituents. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions with proteins or other biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or binding to specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluorobenzyloxy)phenylboronic acid
- 3-(trifluoromethyl)phenylboronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness
Compared to similar compounds, 6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of substituents and structural features
Properties
Molecular Formula |
C27H19F4N3O |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
6-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C27H19F4N3O/c1-17-25-22(27(29,30)31)15-24(32-26(25)34(33-17)20-8-3-2-4-9-20)18-11-13-21(14-12-18)35-16-19-7-5-6-10-23(19)28/h2-15H,16H2,1H3 |
InChI Key |
XFDUTFJQFNSOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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